molecular formula C16H15F2N3O3S2 B2838805 N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide CAS No. 1396885-82-7

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide

Cat. No.: B2838805
CAS No.: 1396885-82-7
M. Wt: 399.43
InChI Key: YIZYDJBANAVXMR-UHFFFAOYSA-N
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Description

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C16H15F2N3O3S2 and its molecular weight is 399.43. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S2/c17-10-2-1-3-11(18)14(10)15(22)20-16-19-12-6-7-21(8-13(12)25-16)26(23,24)9-4-5-9/h1-3,9H,4-8H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZYDJBANAVXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may have potential as an anti-tubercular agent

Biochemical Pathways

Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, but this is purely speculative at this point

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed have anti-tubercular activity, it may inhibit the growth of Mycobacterium tuberculosis or kill the bacteria outright.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could potentially be affected by the intracellular environment of Mycobacterium tuberculosis if it does indeed have anti-tubercular activity

Biological Activity

N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity based on various studies and findings.

Structural Characteristics

The compound belongs to the class of thiazole derivatives and features several key structural components that contribute to its biological activity:

  • Molecular Formula : C15H18N6O2S
  • Molecular Weight : Approximately 342.41 g/mol

The unique structure allows for multiple interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.

While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve:

  • Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to inhibit monoamine reuptake and modulate ion channels involved in neuronal signaling.
  • Enzyme Inhibition : Potential inhibition of enzymes related to neurodegenerative processes has been suggested.

Pharmacological Properties

  • Neuropharmacology : The compound has shown promise in treating neurodegenerative diseases due to its structural properties that may influence neurotransmitter dynamics.
  • Antidepressant-like Effects : Research indicates that related thiazole derivatives exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives and found that modifications at the sulfur atom significantly enhanced their inhibitory activity on monoamine oxidase (MAO) enzymes .
  • Study 2 : Another investigation focused on the synthesis and biological evaluation of thiazolo[5,4-c]pyridine derivatives. The results indicated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
This compoundC15H18N6O2SNeuropharmacology; potential antidepressant effects
Thiazole Derivative AC12H15N3O2SMAO inhibition
Thiazolo[5,4-c]pyridine BC14H16N4SSerotonin receptor binding

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?

  • Methodology : The synthesis requires multi-step reactions, including cyclization, sulfonylation, and amide coupling. Critical parameters include:

  • Catalysts : Use palladium or copper catalysts for cross-coupling reactions to enhance selectivity .
  • Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) yield >95% purity .

**Which analytical techniques are most effective for characterizing this compound?

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